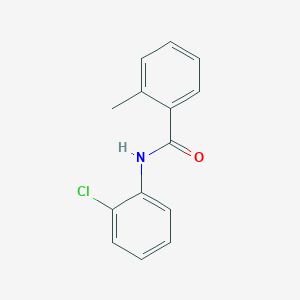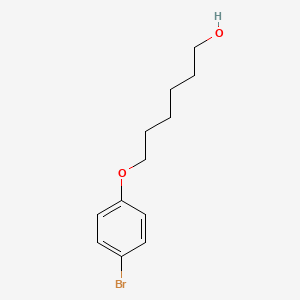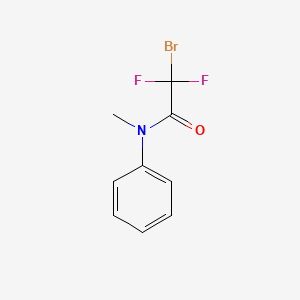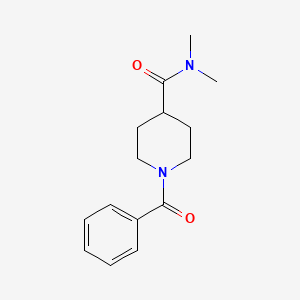![molecular formula C15H18O2 B6611922 tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 351427-09-3](/img/structure/B6611922.png)
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (TBPBC) is a bicyclic organic compound used in a variety of scientific applications, from synthesis to laboratory experiments. In
科学的研究の応用
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a building block for the synthesis of complex molecules. It is also used in the synthesis of pharmaceuticals, as a stabilizing agent for enzymes, and as a reactant in the synthesis of polymeric materials.
作用機序
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is based on its ability to act as a nucleophile, allowing it to react with other molecules in order to form new compounds. tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can also act as a catalyst, allowing it to speed up certain reactions. Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can act as a Lewis acid, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), the inhibition of the enzyme acetylcholinesterase (AChE), and the inhibition of the enzyme glutathione S-transferase (GST). Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
実験室実験の利点と制限
The main advantage of using tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate in laboratory experiments is its ability to act as a catalyst, allowing it to speed up certain reactions. Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is relatively inexpensive, making it an attractive option for scientists. However, there are some limitations to using tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate in laboratory experiments, including its instability in the presence of light and heat, its potential to react with other molecules, and its potential to form complexes with other molecules.
将来の方向性
There are a number of potential future directions for tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate research, including further exploration of its biochemical and physiological effects, further exploration of its potential applications in pharmaceuticals, further exploration of its potential applications in polymeric materials, further exploration of its potential applications in catalytic reactions, and further exploration of its potential applications in enzyme stabilization. Additionally, further research into the synthesis methods of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate could lead to the development of more efficient and cost-effective synthesis methods.
合成法
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through a variety of methods, including the Williamson ether synthesis, Wittig reaction, and the Friedel-Crafts alkylation. The most common synthesis method is the Williamson ether synthesis, which is a nucleophilic substitution reaction between an alkyl halide and an alcohol. The Wittig reaction involves the use of a phosphonium ylide to form an alkene, while the Friedel-Crafts alkylation involves the use of an alkyl halide and an aromatic compound.
特性
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBZZKSMJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)


![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)